molecular formula C3H7NaO B179413 Sodium propanolate CAS No. 6819-41-6

Sodium propanolate

Cat. No.: B179413
CAS No.: 6819-41-6
M. Wt: 82.08 g/mol
InChI Key: RCOSUMRTSQULBK-UHFFFAOYSA-N
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Description

Sodium propanolate, also known as sodium propoxide, is an organic compound with the chemical formula C₃H₇NaO. It is the sodium salt of propanol and is commonly used as a strong base in organic synthesis. This compound is typically found as a white crystalline solid and is highly reactive due to the presence of the alkoxide ion.

Mechanism of Action

Na(C2H5COO)\text{Na(C}_2\text{H}_5\text{COO)}Na(C2​H5​COO)

. This compound plays a significant role in various biological processes and has a wide range of applications. Here, we delve into the mechanism of action of sodium propanolate.

Target of Action

It’s known that this compound is a major microbial fermentation metabolite in the human gut . It’s also used as a food preservative, primarily as a mold inhibitor in bakery products .

Biochemical Pathways

This compound is involved in the propionate metabolism pathway. Some propionate producers form propionate through the succinate pathway, in which intermediates such as malate and fumarate are involved .

Pharmacokinetics

Given its solubility in water , it can be inferred that it has good bioavailability.

Result of Action

It’s known to have health-promoting effects in the human gut . It’s thought to lower lipogenesis, serum cholesterol levels, and carcinogenesis in other tissues .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its deliquescent nature in moist air suggests that humidity can affect its stability. Furthermore, its use as a food preservative indicates that it can function effectively in various food environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium propanolate can be synthesized through the reaction of sodium metal with propanol. The reaction is highly exothermic and must be carried out under an inert atmosphere to prevent the sodium from reacting with moisture or oxygen in the air. The general reaction is as follows:

2C₃H₇OH+2Na2C₃H₇ONa+H₂2 \text{C₃H₇OH} + 2 \text{Na} \rightarrow 2 \text{C₃H₇ONa} + \text{H₂} 2C₃H₇OH+2Na→2C₃H₇ONa+H₂

This reaction typically takes place at room temperature, and the this compound formed is usually isolated by evaporating the solvent.

Industrial Production Methods: In industrial settings, this compound is produced by the same method but on a larger scale. The reaction is carried out in a controlled environment to ensure safety and efficiency. The product is then purified and packaged for use in various applications.

Chemical Reactions Analysis

Types of Reactions: Sodium propanolate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: It acts as a nucleophile in substitution reactions, where it can replace a leaving group in an organic molecule.

    Elimination Reactions: It can induce elimination reactions, leading to the formation of alkenes.

    Deprotonation: It is a strong base and can deprotonate weak acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically involves alkyl halides under anhydrous conditions.

    Elimination Reactions: Often requires heating and the presence of a suitable leaving group.

    Deprotonation: Usually involves weak acids such as alcohols or phenols.

Major Products Formed:

    Nucleophilic Substitution: Produces ethers.

    Elimination Reactions: Produces alkenes.

    Deprotonation: Produces alkoxides.

Scientific Research Applications

Sodium propanolate has several applications in scientific research, including:

    Organic Synthesis: Used as a strong base and nucleophile in various organic reactions.

    Catalysis: Acts as a catalyst in certain chemical reactions.

    Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates.

    Polymer Chemistry: Involved in the polymerization of certain monomers.

Comparison with Similar Compounds

    Sodium Methanolate (Sodium Methoxide): NaOCH₃

    Sodium Ethanolate (Sodium Ethoxide): NaOC₂H₅

    Sodium Butanolate (Sodium Butoxide): NaOC₄H₉

Comparison:

    Reactivity: Sodium propanolate is similar in reactivity to other sodium alkoxides but has a slightly different steric profile due to the propyl group.

    Applications: While all sodium alkoxides are used as strong bases and nucleophiles, this compound may be preferred in reactions where the propyl group offers specific steric or electronic advantages.

    Uniqueness: this compound’s unique properties stem from the propyl group, which can influence the outcome of certain reactions compared to other alkoxides.

Properties

IUPAC Name

sodium;propan-1-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O.Na/c1-2-3-4;/h2-3H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOSUMRTSQULBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NaO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064481
Record name 1-Propanol, sodium salt
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Molecular Weight

82.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6819-41-6
Record name 1-Propanol, sodium salt (1:1)
Source ChemIDplus
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Record name 1-Propanol, sodium salt (1:1)
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Record name 1-Propanol, sodium salt
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium propanolate
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Record name Sodium propanolate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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